4-Methoxyanilinosulfonyl acetic acid
Description
4-Methoxyanilinosulfonyl acetic acid is a sulfonamide derivative characterized by a methoxy-substituted aniline group linked to an acetic acid moiety via a sulfonyl bridge. Its structure comprises a 4-methoxyphenylamine (4-methoxyaniline) group connected to a sulfonyl group (–SO₂–), which is further bonded to the α-carbon of acetic acid. The sulfonamide group enhances stability and bioavailability, while the methoxy substituent influences electronic and steric properties, modulating reactivity and binding affinity .
Properties
Molecular Formula |
C9H11NO5S |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfamoyl]acetic acid |
InChI |
InChI=1S/C9H11NO5S/c1-15-8-4-2-7(3-5-8)10-16(13,14)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
InChI Key |
CZBZVNAILADCIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-methoxyanilinosulfonyl acetic acid to other acetic acid derivatives are critical for understanding its unique properties. Below is a comparative analysis of key analogs:
4-(Methylsulfonyl)phenylacetic Acid
- Structure : Features a methylsulfonyl group (–SO₂CH₃) attached to the phenyl ring, directly linked to acetic acid.
- Molecular Formula : C₉H₁₀O₄S (MW: 214.24 g/mol).
- Key Differences: Lacks the anilinosulfonyl bridge; the sulfonyl group is bonded to the phenyl ring instead of an amine.
- Applications : Used as a reference impurity in the synthesis of etoricoxib (a COX-2 inhibitor), highlighting its relevance in NSAID quality control .
- Research Findings: Exhibits higher thermal stability compared to this compound due to the absence of the labile N–H bond in the sulfonamide group .
4-Methoxyphenylacetic Acid (Homoanisic Acid)
- Structure : Methoxy-substituted phenyl group attached to acetic acid without a sulfonamide linkage.
- Molecular Formula : C₉H₁₀O₃ (MW: 166.17 g/mol).
- Key Differences : Simpler structure lacking the sulfonyl group; reduced acidity (pKa ~4.7) compared to sulfonamide derivatives.
- Applications : Intermediate in fragrance synthesis and agrochemicals. Used in studying microbial acetic acid production pathways .
- Research Findings : Shows lower membrane permeability in bacterial models than sulfonamide analogs due to reduced polarity .
(4-Methoxyphenylselenyl)acetic Acid
- Structure : Selenium analog with a –Se– bridge replacing the sulfonyl group.
- Molecular Formula : C₉H₁₀O₃Se (MW: 261.14 g/mol).
- Key Differences : Selenium’s larger atomic radius and lower electronegativity alter redox reactivity and bond stability.
- Applications : Investigated in antioxidant and anticancer research due to selenium’s radical-scavenging properties .
- Research Findings : Higher cytotoxicity in cancer cell lines compared to sulfur analogs, attributed to selenium’s pro-oxidant effects .
2-(4-Hydroxy-3-Methoxyphenyl)acetic Acid
- Structure : Hydroxy and methoxy substituents on the phenyl ring; lacks sulfonamide.
- Molecular Formula : C₉H₁₀O₄ (MW: 182.18 g/mol).
- Key Differences: Presence of a phenolic –OH group increases acidity (pKa ~2.8) and hydrogen-bonding capacity.
- Applications : Metabolite in lignin degradation; precursor in vanillin synthesis .
- Research Findings: Demonstrates higher solubility in aqueous media than this compound, favoring biological applications .
Data Table: Comparative Overview
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | pKa | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₁NO₅S | 245.25 | Sulfonamide, methoxy, acetic acid | ~3.2 | Pharmaceutical intermediates |
| 4-(Methylsulfonyl)phenylacetic acid | C₉H₁₀O₄S | 214.24 | Methylsulfonyl, acetic acid | ~1.9 | NSAID impurity standard |
| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | Methoxy, acetic acid | ~4.7 | Fragrance synthesis, agrochemicals |
| (4-Methoxyphenylselenyl)acetic acid | C₉H₁₀O₃Se | 261.14 | Selenyl, methoxy, acetic acid | ~2.5 | Antioxidant research |
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | C₉H₁₀O₄ | 182.18 | Phenolic –OH, methoxy, acetic acid | ~2.8 | Lignin metabolite, vanillin precursor |
Key Research Insights
- Sulfonamide vs. Selenyl Analogs: Sulfonamide derivatives like this compound exhibit superior hydrolytic stability compared to selenium-containing analogs, making them preferable for drug development .
- Role of Methoxy Substituents : The methoxy group in all compared compounds enhances lipophilicity, influencing membrane penetration and target binding. However, its position (para vs. ortho) modulates steric effects and electronic distribution .
- Acidity and Solubility: Sulfonamide and phenolic –OH groups significantly lower pKa values, increasing water solubility and bioavailability compared to non-ionizable analogs like 4-methoxyphenylacetic acid .
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